Alaninate d'éthyle

Vue d'ensemble

Description

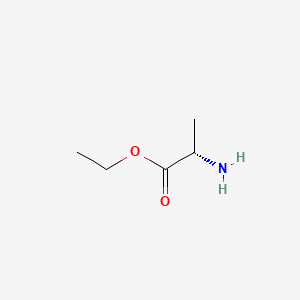

Ethyl alaninate is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl alaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl alaninate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Alaninate d'éthyle : Analyse exhaustive des applications de la recherche scientifique

Surfactants biomédicaux : Les dérivés de l'this compound sont étudiés comme surfactants bio-sourcés à faible toxicité pour des applications biomédicales. Ces surfactants peuvent potentiellement être utilisés dans les systèmes d'administration de médicaments et d'autres matériaux médicaux en raison de leurs propriétés respectueuses de l'environnement .

Organogels injectables : Des recherches ont été menées sur le pouvoir de gélification des dérivés de l'this compound dans les huiles injectables. Ces organogels peuvent être utilisés comme implants parentéraux pour la libération prolongée de médicaments, par exemple dans le traitement des vomissements .

Agents cytotoxiques en thérapie anticancéreuse : Des prodrogues d'this compound ont été développées pour cibler les cellules lymphoïdes dans les traitements du cancer. Ces prodrogues sont conçues pour libérer des agents cytotoxiques de manière sélective vers les cellules affectées .

Applications des matériaux d'alginate : Les matériaux d'alginate dérivés de l'this compound présentent des applications potentielles dans les soins de santé, telles que les traitements antimicrobiens et la cicatrisation des plaies. Ces matériaux peuvent être utilisés dans des hydrogels pour divers traitements médicaux .

Intermédiaire industriel : Dans le secteur industriel, l'this compound est utilisé comme intermédiaire dans la fabrication d'autres substances, la production d'articles et comme auxiliaire de transformation sur les sites industriels .

Propriétés chimiques et analyse spectrale : La structure chimique et les propriétés de l'this compound sont importantes pour diverses analyses scientifiques, y compris la spectroscopie et la détermination du poids moléculaire, qui sont essentielles dans la recherche chimique et l'industrie .

Évaluation de l'impact environnemental : La libération et l'impact environnemental de l'this compound provenant de l'utilisation industrielle sont évalués afin de garantir la conformité aux réglementations de sécurité et de minimiser l'empreinte écologique .

Mécanisme D'action

Target of Action

Ethyl alaninate is the ethyl ester of the non-essential amino acid β-alanine . It is expected to hydrolyze within the body to form β-alanine , which is involved in various physiological functions in the metabolism of animals, plants, and microorganisms .

Mode of Action

It is known that it hydrolyzes to form β-alanine , which plays various roles in the metabolism of animals, plants, and microorganisms .

Biochemical Pathways

β-Alanine, the product of Ethyl alaninate hydrolysis, is involved in several biochemical pathways. It is a direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein . β-Alanine can also bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .

Pharmacokinetics

It is known that ethyl alaninate is expected to hydrolyze within the body to form β-alanine . The pharmacokinetics of β-alanine and its derivatives have been studied in the context of other compounds .

Result of Action

The hydrolysis of Ethyl alaninate to β-alanine can have various physiological effects. For example, β-alanine can enhance muscle endurance and improve exercise capacity when it binds with histidine to form muscle-derived active peptides . It also plays a role in the synthesis of pantothenic acid, an essential component of coenzyme A and acyl carrier protein .

Propriétés

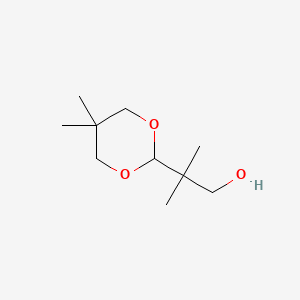

IUPAC Name |

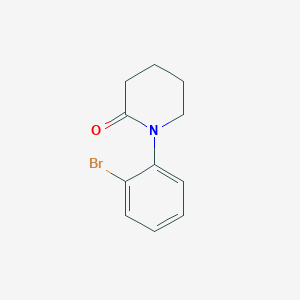

ethyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBXZHNBBCHEIQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953018 | |

| Record name | Ethyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-75-5 | |

| Record name | L-Alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is ethyl alaninate involved in the asymmetric hydrogenation of ethyl 2-acetoximinopropionate using modified Raney nickel catalysts?

A1: Ethyl alaninate is not a reactant in the asymmetric hydrogenation of ethyl 2-acetoximinopropionate. Instead, it is the final product of this two-step reaction. [] The modified Raney nickel catalyst facilitates the hydrogenation of ethyl 2-acetoximinopropionate to form the intermediate ethyl acetoxyalaninate. This intermediate is then further hydrogenated to yield ethyl alaninate. [] The asymmetric nature of the catalyst influences the stereochemistry of the product formed during the conversion of ethyl 2-acetoximinopropionate to ethyl acetoxyalaninate. []

Q2: What transient species was observed when divalent metal ions were added to a solution containing ethyl alaninate and pyridoxal N-methochloride?

A2: The addition of divalent metal ions like Mn(II), Cu(II), Co(II), Zn(II), and Ni(II) to a methanol solution containing ethyl alaninate and the aldimine form of pyridoxal N-methochloride leads to the formation of a transient species with an absorption peak around 500 nm. [] This species is characterized as the metal chelate of a quinoid intermediate. This intermediate forms during the metal ion-mediated isomerization between the aldimine and ketimine forms of the pyridoxal N-methochloride-ethyl alaninate complex. [] The lifetime of this quinoid metal chelate is influenced by the type and concentration of the metal ion and, in the case of Cu(II), the presence of additional chelating ligands. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)

![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)